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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066

An In-depth Technical Guide to the Core Structural Features of 3-(3-
Chlorophenyl)benzaldehyde

Introduction and Molecular Identity

3-(3-Chlorophenyl)benzaldehyde is a biaryl aldehyde, a class of organic compounds
recognized for their versatile applications as building blocks in the synthesis of complex
molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid
crystals and organic light-emitting diodes (OLEDSs).[1] The core structure consists of two phenyl
rings linked by a single carbon-carbon bond, with a formyl (aldehyde) group on one ring and a
chlorine atom on the other, both at the meta-position relative to the inter-ring bond. This specific
arrangement of functional groups imparts a unique combination of steric and electronic
properties that dictate its conformation, reactivity, and potential applications.

This guide will dissect the molecule's structure from first principles, combining established
chemical theory with data from analogous compounds to provide a holistic understanding for
research and application purposes.
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Identifier Value Source

3-(3-
Chlorophenyl)benzaldehyde

IUPAC Name

CAS Number 400745-60-0 [1]
Molecular Formula C13HoCIO [2]
Molecular Weight 216.66 g/mol [2]
, C1=CC(=CC(=C1)C2=CC(=C
Canonical SMILES [2]
C=C2)C=0)ClI

Conformational Analysis: The Biaryl Axis

A defining structural feature of biphenyl compounds is the rotation around the central C1-C1'
single bond. In 3-(3-Chlorophenyl)benzaldehyde, the absence of bulky ortho-substituents
means the barrier to this rotation is relatively low. However, the molecule is not entirely planar
in its lowest energy state.

Key Conformational Insights:

» Steric Hindrance: Even the ortho-hydrogens on adjacent rings create steric repulsion, forcing
the rings out of plane to achieve a more stable conformation.[3]

o Dihedral Angle: The most stable conformation for unsubstituted biphenyl involves a dihedral
angle of approximately 45°.[3] This angle represents a fine balance between the
destabilizing steric hindrance of a planar conformation (0°) and the loss of 1t-conjugation at a
fully twisted (90°) conformation. For 3-(3-Chlorophenyl)benzaldehyde, a similar twisted
conformation is expected.

o Atropisomerism: While this molecule rapidly interconverts between its enantiomeric twisted
forms at room temperature, the principle of atropisomerism is crucial in more sterically
hindered biphenyls, where rotation is restricted enough to allow for the isolation of stable
conformational isomers.[3]
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The diagram below illustrates the rotational dynamics around the central C-C bond, highlighting
the energetic trade-offs that define the molecule's preferred conformation.
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Diagram 1: Conformational Dynamics of the Biphenyl Core

Click to download full resolution via product page

Caption: Relationship between dihedral angle and conformational energy.

Spectroscopic Signhature Analysis

While experimental spectra for 3-(3-Chlorophenyl)benzaldehyde are not widely available in
public databases, its key spectroscopic features can be reliably predicted based on the well-
understood contributions of its constituent functional groups.

Predicted *H NMR Spectrum (in CDCI3)

The proton NMR spectrum is expected to show signals in two main regions: the aromatic
region and the highly deshielded aldehyde region.
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Predicted Shift (5, o .
Proton Multiplicity Key Insights

ppm)

The strong electron-
withdrawing nature of
the carbonyl oxygen

) and the magnetic

Aldehyde (-CHO) 9.9-10.1 Singlet (s) ]

anisotropy of the
phenyl ring cause a
significant downfield

shift.

Eight aromatic protons
on two distinct,
coupled spin systems
would resultin a
) Complex Multiplets complex series of
Aromatic (Ar-H) 7.2-8.0 . .

(m) overlapping signals.
Protons ortho to the
aldehyde group will be
the most deshielded

within this region.

Predicted *C NMR Spectrum (in CDCI3)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon
and a series of signals for the twelve aromatic carbons.
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Carbon Predicted Shift (6, ppm) Key Insights

The most deshielded carbon in

the molecule due to the double
Carbonyl (C=0) 190 - 195 ] )

bond to highly electronegative

oxygen.

The carbon directly attached to
C-Cl 134 - 136 chlorine experiences a

moderate deshielding effect.

The remaining ten aromatic

carbons will appear in this
Aromatic (Ar-C) 125 - 140 range. The quaternary carbons

linking the rings will be at the

downfield end of this range.

Predicted Infrared (IR) Spectrum

The IR spectrum provides definitive evidence for the presence of the key functional groups.

Predicted
Functional Group Wavenumber Vibration Type Intensity
(cm™)
Aromatic C-H 3100 — 3000 Stretch Medium
2850 — 2820 & 2750 -  Stretch (Fermi ]
Aldehyde C-H Weak-Medium
2720 Doublet)
Carbonyl C=0 1710 - 1690 Stretch Strong, Sharp
Aromatic C=C 1600 — 1450 Ring Stretch Medium
C-CI 800 — 700 Stretch Strong

Mass Spectrometry (MS)

Electron Impact (El) mass spectrometry would reveal the molecular weight and the presence of
chlorine.
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e Molecular lon (M+): A prominent peak is expected at m/z = 216, corresponding to the
molecular weight of the compound with the 3°Cl isotope.

» |Isotope Peak (M*+2): A characteristic peak will appear at m/z = 218, with an intensity
approximately one-third of the molecular ion peak. This M*/(M*+2) ratio of ~3:1 is a definitive
signature for a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 3-(3-Chlorophenyl)benzaldehyde is dominated by the reactivity of
its aldehyde group and the biphenyl scaffold.

Reactivity of the Aldehyde Group

The aldehyde is the primary site for chemical transformations. Aromatic aldehydes are
generally less reactive towards nucleophiles than their aliphatic counterparts due to resonance
stabilization from the aromatic ring.[4][5][6] However, they readily undergo a wide range of
important reactions:

Oxidation: Can be easily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using
agents like potassium permanganate (KMnOa4) or Jones reagent.

e Reduction: Can be reduced to 3-(3-chlorophenyl)benzyl alcohol using reducing agents such
as sodium borohydride (NaBHa4) or lithium aluminum hydride (LiAIH4).

» Nucleophilic Addition: Reacts with nucleophiles like Grignard reagents, organolithium
compounds, and cyanides to form secondary alcohols or cyanohydrins.

o Condensation Reactions: Participates in aldol and Claisen-Schmidt condensations to form
a,B-unsaturated carbonyl compounds, and reacts with amines to form Schiff bases (imines).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl scaffold of this
molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves
the reaction of an aryl halide with an arylboronic acid.

Workflow: Synthesis of 3-(3-Chlorophenyl)benzaldehyde
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Reactants: Catalyst System: . .
Base: Solvent:
- 3-Bromobenzaldehyde - Pd(PPhs)a or Pd(OAc)2 [ _ j [ i j
[ 3-Chlorophenylboronic AcicJ [ - Ligand (e.g., SPhos) K2COs or Cs2COs3 Toluene/Water or Dioxane

Reaction Setup

Heat to 80-110 °C
(under inert atmosphere)

Aqueous Workup
& Extraction

Column Chromatography

Final Product:
3-(3-Chlorophenylbenzaldehvda

Diagram 2: Suzuki-Miyaura Synthesis Workflow

Click to download full resolution via product page
Caption: A typical workflow for the synthesis of the target molecule.
Detailed Experimental Protocol:

* \essel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add
3-chlorophenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPhs)a (0.02-0.05 eq.),
and a base such as K2COs (2.0-3.0 eq.).
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» Reagent Addition: Add a degassed solvent system, typically a mixture of toluene and water
(e.g., 4:1 ratio).

e Substrate Addition: Add 3-bromobenzaldehyde (1.0-1.2 eq.) to the mixture via syringe.

o Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by TLC
or LC-MS until the starting material is consumed.

o Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic
solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over
anhydrous NazSOa4, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the pure 3-(3-Chlorophenyl)benzaldehyde.

Conclusion

The structural features of 3-(3-Chlorophenyl)benzaldehyde are defined by the interplay
between its three core components: the biphenyl scaffold, the aldehyde functional group, and
the chloro-substituent. Its non-planar, twisted conformation is a direct consequence of the steric
and electronic balance inherent to biphenyl systems. The aldehyde group serves as the
primary hub for chemical reactivity, enabling a vast array of synthetic transformations. This
molecule's architecture makes it a valuable and versatile intermediate for developing novel
compounds in medicinal chemistry and materials science, with the Suzuki-Miyaura coupling
providing a reliable and efficient synthetic route for its preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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